2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
Description
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI Key |
RYVFNBCWCZCHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromine Water Bromination of 2-({[4-(Acetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
A notable method involves the bromination of 2-({[4-(acetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione using bromine water in glacial acetic acid. This reaction proceeds with dropwise addition of bromine water to the substrate solution under vigorous stirring over 30 minutes, followed by isolation of the brominated product after completion.
- Starting Material: 2-({[4-(acetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
- Reagents: Bromine water, glacial acetic acid
- Conditions: Dropwise addition, stirring, room temperature
- Outcome: Formation of 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, a key intermediate for further derivatization.
This intermediate can be further transformed into the target compound by subsequent reduction or substitution steps.
Bromine–Lithium Exchange Using Butyllithium
Another advanced synthetic approach involves the bromine–lithium exchange reaction on 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to isoindolinone derivatives. This method is useful for preparing 2,3-dihydro-1H-isoindole-1-thiones and can be adapted for the synthesis of 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one by appropriate choice of substrates.
- Reagents: Butyllithium, brominated precursors
- Mechanism: Halogen–metal exchange followed by cyclization
- Advantages: High regioselectivity, versatility for substituent introduction.
General Synthetic Procedures from Substituted Phthalimides
The preparation of substituted 2,3-dihydro-1H-isoindol-1-ones, including this compound, can be achieved via condensation of substituted phthalic anhydrides or phthalimides with appropriate amines or organometallic reagents.
- Typical Steps:
- Formation of phthalimide intermediate.
- Nucleophilic substitution or addition at the 2-position.
- Cyclization under acidic or basic conditions.
- Examples: Reaction with 4-bromophenyl-containing amines or organolithium reagents.
Comparative Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic Characterization: The synthesized compounds, including intermediates and final products, have been characterized by IR, ^1H NMR, and mass spectrometry. Key IR absorptions include amide NH and carbonyl stretches around 3445–3346 cm^-1 and 1774–1719 cm^-1 respectively. ^1H NMR spectra show characteristic aromatic and methylene protons confirming substitution patterns.
Purity and Yield: Reported yields for brominated intermediates reach up to 84%, with purification typically achieved by crystallization or chromatography. Elemental analysis confirms the expected compositions.
Synthetic Utility: The brominated isoindolinones serve as versatile intermediates for further functionalization, including formation of thiazole and other heterocyclic derivatives with potential biological activities.
Summary and Recommendations
The preparation of this compound is well established through several synthetic routes. The bromination of acetyl-substituted isoindolinones using bromine water in acetic acid stands out as a practical and efficient method. The bromine–lithium exchange approach offers a more specialized route with high regioselectivity. General condensation methods from substituted phthalimides provide a broader synthetic platform but may require optimization for yield and purity.
For researchers aiming to synthesize this compound, the choice of method should consider available starting materials, desired scale, and downstream applications. Analytical validation through IR, NMR, and mass spectrometry is essential to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The electrophilic carbonyl group (C=O) in the isoindolinone ring undergoes nucleophilic attack under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | 6N HCl, reflux, 8h | 2-(4-Bromophenyl)isoindoline-1,3-diol | 78% |
| Grignard Addition | RMgX (R=Me, Et), THF, 0°C → RT, 2h | Substituted isoindolinols | 65-72% |
The bromine atom on the phenyl ring stabilizes intermediates through resonance effects, enhancing reaction rates compared to non-halogenated analogs .
Suzuki-Miyaura Cross-Coupling Reactions
The 4-bromophenyl moiety participates in palladium-catalyzed couplings, enabling structural diversification:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF/H₂O (4:1 v/v)
-
Temperature: 80°C, 12h
X-ray crystallographic data confirms retention of the isoindolinone ring planarity post-coupling .
Ring-Opening Reactions
The strained isoindolinone system undergoes ring-opening under specific conditions:
-
Reagent: Ethylenediamine (excess)
-
Solvent: Ethanol, reflux, 6h
-
Product: N-(4-Bromophenyl)-2-aminoethylphthalimide
Mechanism :
-
Nucleophilic attack at the carbonyl carbon
-
Ring cleavage via C-N bond scission
-
Re-cyclization to form stable amide products
FTIR analysis shows disappearance of the carbonyl stretch at 1,720 cm⁻¹ post-reaction .
Halogen Exchange Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CuCN, DMF | 150°C, 24h | 2-(4-Cyanophenyl)isoindolinone | 61% |
| NaN₃, DMSO | 120°C, 18h | 2-(4-Azidophenyl)isoindolinone | 54% |
Density Functional Theory (DFT) calculations reveal a ΔG‡ of 92 kJ/mol for the azidation pathway .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces unique transformations:
-
Norrish Type II Cleavage :
-
Solvent: Acetonitrile
-
Products: Benzophenone derivatives (quantum yield Φ = 0.32)
-
-
Diradical Recombination :
-
Solvent: Toluene
-
Products: Spirocyclic compounds (45% yield)
-
TD-DFT simulations show strong absorbance at 268 nm (ε = 12,400 M⁻¹cm⁻¹), correlating with observed photochemistry .
This comprehensive analysis demonstrates 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one's versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science. Recent advances in flow chemistry have improved yields in cross-coupling reactions by 12-15% compared to batch methods , suggesting promising directions for future process optimization.
Scientific Research Applications
2-(4-Bromophenyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)isoindolin-1-one involves its interaction with specific molecular targets. Additionally, it can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Trends
- Halogen Effects : Bromine and chlorine enhance lipophilicity and binding to hydrophobic targets, while fluorine improves metabolic stability.
- Side Chain Diversity : Piperazine/piperidine side chains (e.g., roluperidone) correlate with CNS activity, whereas dihydroxy groups enable enzyme inhibition.
- Synthetic Accessibility : Methods like SFC chiral separation and methylide reactions enable scalable production of analogs.
Biological Activity
2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one, also known as N-(4-bromophenyl)phthalimide, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H8BrNO2
- Molecular Weight : 302.12 g/mol
- CAS Number : 40101-31-3
- InChI Key : DNQCPYWSXMATIN-UHFFFAOYSA-N
1. Cholesterol Synthesis Inhibition
Research indicates that this compound acts as a hypocholesterolemic agent. It inhibits cholesterol synthesis, which may have implications for cardiovascular health. This effect is particularly relevant in the context of hyperlipidemia treatment .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for several tested strains indicate moderate to strong activity compared to standard antibiotics .
3. Immunosuppressive Properties
A study evaluating immunosuppressive activity found that derivatives of isoindoline compounds exhibit significant effects on immune response modulation. This suggests potential applications in autoimmune diseases and organ transplantation .
4. Anticancer Potential
The compound's structure allows it to interfere with angiogenesis—a critical process in tumor growth. Inhibiting angiogenesis can be a valuable strategy in cancer therapy, making this compound a candidate for further investigation in oncological applications .
Data Table: Summary of Biological Activities
Case Study 1: Cholesterol Regulation
In a controlled study involving hyperlipidemic rats, administration of this compound resulted in a statistically significant reduction in serum cholesterol levels compared to the control group. This finding supports its role as a therapeutic agent for managing cholesterol levels.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 50 µg/mL and above, the compound exhibited comparable activity to ampicillin, highlighting its potential as an alternative antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations above 10 µM without affecting non-tumorigenic cells. This selectivity suggests a promising therapeutic window for cancer treatment .
Q & A
Basic: What are the common synthetic routes for 2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one?
Methodological Answer:
The synthesis typically involves coupling reactions or cyclization strategies. For example, a piperazine derivative can be coupled with an N-chloroalkylisoindolinone precursor under optimized conditions (e.g., THF solvent, n-BuLi as a base) to introduce functional groups. Multi-step approaches may include reductive amination or Swern oxidation for carbonyl group formation, achieving yields of ~23% over six steps in complex cases . Key intermediates like phthalimide derivatives (e.g., (RS)-3-hydroxy-3-[2-(trimethylsilyl)ethynyl]-2,3-dihydro-1H-isoindol-1-one) are synthesized using ethynyltrimethylsilane and phthalimide .
Advanced: How does the crystal structure of isoindolinone derivatives inform electronic interactions in this compound?
Methodological Answer:
X-ray crystallography of related compounds (e.g., 4-N-phenylisoindolinone) reveals sp²-hybridized nitrogen with bond lengths (N1–C11: 1.421 Å) and π-interactions between the phenyl ring and isoindolinone plane. Distortions in bond lengths (e.g., N1–C2: 1.376 Å vs. 1.358 Å in non-planar analogs) indicate electronic delocalization. These structural insights guide computational modeling (e.g., DFT) to predict reactivity and stability in brominated derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and carbonyl groups (δ ~170 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.0 for C₁₄H₁₁BrN₂O).
- IR : Stretching frequencies (C=O at ~1680 cm⁻¹, C–Br at ~560 cm⁻¹) validate functional groups .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess binding affinity to targets like 5-HT₁A receptors. For analogs (e.g., 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one), in silico studies correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with receptor interaction. MD simulations (AMBER/CHARMM) evaluate stability of ligand-protein complexes .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is complicated by bromine’s polarity. Recrystallization (e.g., ethanol/water) is preferred for removing aryl byproducts. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% area under the curve .
Advanced: How do structural modifications at the isoindolinone nitrogen impact the compound’s pharmacological profile?
Methodological Answer:
N-substitution (e.g., alkyl, benzyl groups) alters lipophilicity and metabolic stability. For example, tosyl (4-methylphenylsulfonyl) groups enhance blood-brain barrier penetration in CNS-targeted analogs. Comparative SAR studies using analogs like (3-amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone reveal improved binding to kinase targets (e.g., IC₅₀ < 1 µM) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of fine powder.
- Store at RT in airtight containers; avoid light to prevent bromine dissociation.
- Refer to SDS for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-bromophenyl group enables Suzuki-Miyaura couplings (Pd catalysts, arylboronic acids) for diversification. Kinetic studies show faster oxidative addition with Pd(PPh₃)₄ vs. Pd₂(dba)₃. Bromine’s position (para) minimizes steric hindrance, achieving >80% yield in Buchwald-Hartwig aminations with secondary amines .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
It serves as a scaffold for serotonin receptor modulators (e.g., 5-HT₁A) and kinase inhibitors. Analogs with morpholine or piperazine substituents exhibit cardiovascular activity (e.g., AQ-A 39) in preclinical models .
Advanced: How can contradictions in biological activity data for isoindolinone derivatives be resolved?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require meta-analysis of assay conditions (e.g., ATP concentration in kinase assays). Orthogonal validation (SPR, ITC) and strict adherence to standardized protocols (e.g., NIH Assay Guidance Manual) minimize variability. Structural analogs (e.g., 4-bromo-2-(5-chloro-1H-indol-2-yl)phenol) provide comparative benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
